tert-butyl (3R,6R)-3-{[(benzyloxy)carbonyl]amino}-6-hydroxyazepane-1-carboxylate
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Overview
Description
tert-butyl (3R,6R)-3-{[(benzyloxy)carbonyl]amino}-6-hydroxyazepane-1-carboxylate: is a complex organic compound that features a tert-butyl group, a benzyloxycarbonyl-protected amino group, and a hydroxyazepane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (3R,6R)-3-{[(benzyloxy)carbonyl]amino}-6-hydroxyazepane-1-carboxylate typically involves multiple steps, including the protection of amino groups, formation of the azepane ring, and introduction of the tert-butyl group. Common reagents used in these steps include benzyloxycarbonyl chloride for amino protection, and tert-butyl chloroformate for the introduction of the tert-butyl group. Reaction conditions often involve the use of organic solvents such as dichloromethane and bases like triethylamine to facilitate the reactions.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated synthesis equipment and large-scale reactors to handle the multi-step synthesis efficiently. Purification methods such as recrystallization or chromatography would be employed to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions: tert-butyl (3R,6R)-3-{[(benzyloxy)carbonyl]amino}-6-hydroxyazepane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like pyridinium chlorochromate.
Reduction: The benzyloxycarbonyl group can be removed by hydrogenation using palladium on carbon as a catalyst.
Substitution: The tert-butyl group can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Pyridinium chlorochromate in dichloromethane.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products:
Oxidation: Formation of a ketone derivative.
Reduction: Removal of the benzyloxycarbonyl group to yield the free amine.
Substitution: Introduction of new functional groups in place of the tert-butyl group.
Scientific Research Applications
Chemistry: This compound is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: In biological research, it can be used as a building block for the synthesis of enzyme inhibitors or receptor ligands.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of tert-butyl (3R,6R)-3-{[(benzyloxy)carbonyl]amino}-6-hydroxyazepane-1-carboxylate depends on its specific application. In drug development, it may act by binding to a particular enzyme or receptor, thereby inhibiting its activity. The molecular targets and pathways involved would vary based on the specific biological system being studied.
Comparison with Similar Compounds
- tert-butyl (3R,6R)-3-{[(benzyloxy)carbonyl]amino}-6-hydroxyazepane-1-carboxylate
- tert-butyl 4-(1-((benzyloxy)carbonyl)piperidin-4-yl)piperazine-1-carboxylate
- tert-butyl piperazine-1-carboxylate
Uniqueness: The unique combination of the tert-butyl group, benzyloxycarbonyl-protected amino group, and hydroxyazepane ring in this compound provides distinct chemical properties and reactivity patterns that are not found in simpler compounds. This makes it particularly valuable in the synthesis of complex molecules and in applications requiring specific structural features.
Properties
Molecular Formula |
C19H28N2O5 |
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Molecular Weight |
364.4 g/mol |
IUPAC Name |
tert-butyl (3R,6R)-3-hydroxy-6-(phenylmethoxycarbonylamino)azepane-1-carboxylate |
InChI |
InChI=1S/C19H28N2O5/c1-19(2,3)26-18(24)21-11-15(9-10-16(22)12-21)20-17(23)25-13-14-7-5-4-6-8-14/h4-8,15-16,22H,9-13H2,1-3H3,(H,20,23)/t15-,16-/m1/s1 |
InChI Key |
WZWYUEFDQYWAAK-HZPDHXFCSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H](CC[C@H](C1)O)NC(=O)OCC2=CC=CC=C2 |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CCC(C1)O)NC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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